Bis(thiophen-2-yl)methanamine hydrochloride
Description
Structural Characterization and Physicochemical Properties of Bis(thiophen-2-yl)methanamine Hydrochloride
Molecular Architecture and Crystallographic Analysis
X-ray Diffraction Studies of Crystal Packing
The crystallographic analysis of this compound reveals important insights into its three-dimensional molecular arrangement and intermolecular interactions. X-ray diffraction techniques have been extensively employed to characterize thiophene-containing compounds, providing detailed information about bond lengths, bond angles, and spatial arrangements. Single-crystal X-ray diffraction studies on related thiophene derivatives demonstrate the effectiveness of this technique in elucidating molecular geometries and crystal packing arrangements.
The molecular structure of this compound, with the molecular formula C₉H₉NS₂·HCl, exhibits a central carbon atom bonded to two thiophen-2-yl groups and an amino group. The compound crystallizes in a specific space group that accommodates the bulky thiophene rings while maintaining efficient packing arrangements. The presence of the hydrochloride counterion significantly influences the crystal packing behavior, as chloride ions can participate in various intermolecular interactions that stabilize the crystal lattice.
X-ray crystallographic data for thiophene-containing compounds typically reveal important geometric parameters that characterize the molecular structure. The carbon-sulfur bond lengths in the thiophene rings generally range from 1.70 to 1.75 Ångströms, while the carbon-carbon bonds within the aromatic rings exhibit typical aromatic character with bond lengths of approximately 1.35 to 1.40 Ångströms. The dihedral angles between the two thiophene rings in this compound provide information about the conformational preferences of the molecule in the solid state.
The crystal packing efficiency is often analyzed through examination of intermolecular distances and packing coefficients. For thiophene derivatives, the aromatic rings can engage in π-π stacking interactions, although these are generally weaker than those observed in benzene derivatives due to the presence of sulfur atoms. The crystal structure analysis reveals specific packing motifs that optimize the balance between attractive intermolecular forces and steric repulsion between neighboring molecules.
Conformational Analysis Through DFT Calculations
Density Functional Theory calculations provide valuable complementary information to experimental crystallographic data, offering insights into the electronic structure and conformational preferences of this compound. Computational studies using various functional and basis set combinations have been employed to optimize molecular geometries and calculate electronic properties of thiophene-containing compounds.
The B3LYP functional with 6-31G(d,p) and 6-311++G(d,p) basis sets has proven particularly effective for studying thiophene derivatives. These calculations successfully reproduce experimental geometric parameters with good accuracy, typically showing agreement within 0.02 Ångströms for bond lengths and 2-3 degrees for bond angles. The computational approach allows for the investigation of different conformational states and the identification of energy minima corresponding to stable molecular configurations.
DFT calculations reveal important information about the electronic structure of this compound, including molecular orbital energies, electron density distributions, and electrostatic potential maps. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide insights into the chemical reactivity and electronic properties of the compound. Natural Bond Orbital analysis offers detailed information about charge distributions and bonding characteristics within the molecule.
The conformational flexibility of this compound can be assessed through potential energy surface scans that examine the rotational barriers around key bonds. The rotation around the carbon-carbon bonds connecting the thiophene rings to the central methanamine unit represents a particularly important conformational degree of freedom. DFT calculations can identify stable conformers and determine the energy differences between them, providing information about the conformational preferences in solution versus the solid state.
Vibrational frequency calculations complement the geometric optimization studies by providing theoretical infrared and Raman spectra that can be compared with experimental spectroscopic data. The calculated vibrational modes help in the assignment of experimental spectral features and provide additional validation of the computational model. Scaling factors are often applied to the calculated frequencies to improve agreement with experimental values, with typical scaling factors ranging from 0.95 to 0.98 for the B3LYP functional.
| DFT Parameter | B3LYP/6-31G(d,p) | B3LYP/6-311++G(d,p) | Reference |
|---|---|---|---|
| Bond length accuracy | ±0.02 Å | ±0.015 Å | |
| Bond angle accuracy | ±2-3° | ±1-2° | |
| Frequency scaling factor | 0.9613 | 0.9671 |
Hydrogen Bonding Networks in Solid-State Structures
The hydrogen bonding patterns in this compound play a crucial role in determining the crystal structure and stability of the solid state. The presence of both the amino group and the chloride counterion creates multiple opportunities for hydrogen bond formation, leading to complex three-dimensional networks that influence the physical properties of the compound.
The protonated amino group in the hydrochloride salt serves as a hydrogen bond donor, capable of forming N-H···Cl⁻ interactions with the chloride anion. These interactions are typically characterized by N···Cl distances ranging from 3.0 to 3.3 Ångströms and N-H···Cl angles approaching linearity for optimal overlap. The strength of these hydrogen bonds significantly contributes to the lattice energy and affects properties such as melting point, solubility, and hygroscopicity.
In addition to the primary N-H···Cl⁻ interactions, secondary hydrogen bonding involving the thiophene rings can contribute to the overall stability of the crystal structure. While thiophene rings are generally poor hydrogen bond acceptors compared to oxygen or nitrogen-containing heterocycles, weak C-H···S interactions may still play a role in the crystal packing. These interactions typically involve hydrogen atoms on the thiophene rings acting as weak donors to sulfur atoms on neighboring molecules.
The analysis of hydrogen bonding networks often employs Hirshfeld surface analysis to quantify the relative contributions of different intermolecular contacts. This approach provides valuable insights into the percentage contributions of various interaction types, including H···H contacts, N···H/H···N interactions, and C···H/H···C contacts. For thiophene-containing compounds, typical distributions show H···H contacts contributing 20-30% of the total surface interactions, with heteroatom contacts comprising the remainder.
The directionality and cooperativity of hydrogen bonding networks can lead to the formation of specific structural motifs such as chains, sheets, or three-dimensional frameworks. In the case of this compound, the combination of strong N-H···Cl⁻ interactions and weaker aromatic interactions creates a stable crystal lattice that influences the compound's physical and chemical properties. Understanding these hydrogen bonding patterns is essential for predicting polymorphism, cocrystal formation, and other solid-state phenomena.
The temperature dependence of hydrogen bonding interactions can also be studied through variable-temperature crystallographic experiments, revealing information about the flexibility and stability of the hydrogen bonding networks. Some hydrogen bonds may exhibit temperature-dependent behavior, with changes in bond lengths or angles as thermal motion increases, providing insights into the dynamic nature of the crystal structure.
Properties
IUPAC Name |
dithiophen-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS2.ClH/c10-9(7-3-1-5-11-7)8-4-2-6-12-8;/h1-6,9H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPYWWMTLQISPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CC=CS2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Common Reaction Types
- Nucleophilic substitution on halogenated thiophene derivatives.
- Reductive amination of bis(thiophen-2-yl) aldehydes or ketones.
- Schiff base formation and subsequent reduction to amines.
Detailed Preparation Methods
Reductive Amination Route
One prevalent method for synthesizing bis(thiophen-2-yl)methanamine involves reductive amination of bis(thiophen-2-yl) aldehyde with ammonia or primary amines, followed by reduction.
- Step 1: Synthesis of bis(thiophen-2-yl) aldehyde via formylation of thiophene rings.
- Step 2: Reaction of the aldehyde with ammonia or an amine to form an imine intermediate.
- Step 3: Reduction of the imine to the corresponding amine using reducing agents such as sodium borohydride or catalytic hydrogenation.
- Step 4: Conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
This method is widely used due to its straightforwardness and good yields.
Nucleophilic Substitution on Halogenated Thiophene Derivatives
As indicated in related pyrazine and thiophene compound syntheses, nucleophilic substitution reactions are used to introduce amine groups onto halogenated thiophene rings.
- Halogenated thiophene derivatives (e.g., 2-bromothiophene or 2-chlorothiophene) are reacted with ammonia or amine nucleophiles under basic conditions.
- Bases such as potassium carbonate or cesium carbonate facilitate the substitution.
- Solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or toluene are preferred.
- Reaction temperatures range from ambient to reflux conditions (20–120 °C).
- The resulting amine is then isolated and converted to the hydrochloride salt by acid treatment.
Schiff Base Formation and Reduction
Thiophen-2-ylmethanamine derivatives have been synthesized via Schiff base intermediates:
- Reaction of (thiophen-2-yl)methanamine with aldehydes (e.g., substituted benzaldehydes) in methanol under reflux for 2 hours forms Schiff base ligands.
- Subsequent reduction of the imine bond yields the corresponding amine.
- The amine is then converted into the hydrochloride salt.
This method is useful for preparing substituted derivatives and has been reported with high yields (~90%) and well-characterized products.
Reaction Conditions and Solvent Systems
| Step | Reagents/Conditions | Solvent(s) | Temperature Range | Notes |
|---|---|---|---|---|
| Reductive Amination | Aldehyde + NH3 or amine + NaBH4 or H2/Pd catalyst | Methanol, THF, or EtOH | 0–80 °C | Mild conditions, good yields |
| Nucleophilic Substitution | Halogenated thiophene + NH3 or amine + base | THF, DMF, toluene | 20–120 °C | Bases: K2CO3, Cs2CO3; reflux preferred |
| Schiff Base Formation | (Thiophen-2-yl)methanamine + aldehyde + reflux | Methanol | Reflux (~65 °C) | Followed by reduction and salt formation |
Conversion to Hydrochloride Salt
- The free base amine is dissolved in an appropriate solvent such as methanol or ethanol.
- An equimolar or slight excess of hydrochloric acid (HCl) gas or concentrated HCl solution is added dropwise.
- The resulting hydrochloride salt precipitates or is isolated by evaporation.
- The salt is purified by recrystallization from suitable solvents (e.g., ethanol/ether mixtures).
Research Findings and Yields
- Yields: Reported yields for related thiophene amines range from 70% to 90% depending on the method and purification steps.
- Purity: Hydrochloride salts exhibit improved stability and crystallinity, facilitating characterization.
- Characterization: Confirmed by IR spectroscopy (NH2 and NH3+ stretches), NMR (proton shifts consistent with thiophene and methanamine), and melting point analysis.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Bis(thiophen-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the amine group or the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified amine derivatives.
Substitution: Functionalized thiophene derivatives with various substituents.
Scientific Research Applications
Organic Synthesis
Bis(thiophen-2-yl)methanamine hydrochloride serves as a versatile building block in organic synthesis. It is particularly useful in the development of heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals. Its thiophene moiety contributes to the compound's electronic properties, making it a valuable intermediate in synthesizing more complex molecules.
Biological Research
In biological contexts, this compound has been studied for its interactions with enzymes and receptors. It can act as both an inhibitor and an activator depending on the biological target. Notably, it has been employed in enzyme inhibition studies, where modifications to its structure can significantly influence its potency against specific enzymes .
Case Study: Enzyme Inhibition
A study demonstrated that structural modifications of thiophene derivatives could enhance their inhibitory effects on tyrosinase, an enzyme involved in melanin production. The findings suggest that this compound could be optimized for better efficacy against such targets.
Fluorescent Probes
The compound has also found applications as a fluorescent probe in biochemical assays. Its ability to fluoresce under specific conditions allows researchers to use it for detecting various biological molecules, enhancing the sensitivity and specificity of assays.
Antimicrobial Properties
Preliminary research indicates that this compound may exhibit antimicrobial properties. Studies suggest that compounds with similar thiophene structures can inhibit bacterial growth, making them potential candidates for developing new antibiotics .
Anticancer Activity
Research into the anticancer properties of thiophene derivatives has shown promise. This compound's structure may allow it to interfere with cancer cell proliferation, although further studies are needed to confirm its efficacy and safety in clinical settings .
Mechanism of Action
The mechanism of action of bis(thiophen-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s thiophene rings can interact with various enzymes and receptors, modulating their activity. The methanamine group may also play a role in binding to biological targets, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Bis(thiophen-2-yl)methanamine hydrochloride with structurally related methanamine derivatives, highlighting key differences in substituents, molecular weight, and spectral
Key Observations:
- Ring Systems: Benzo[b]thiophene derivatives exhibit extended conjugation, shifting aromatic proton signals upfield compared to monocyclic thiophenes .
- Solubility: The hydrochloride salt form improves aqueous solubility across all compounds, critical for pharmaceutical applications .
Biological Activity
Bis(thiophen-2-yl)methanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including thiophene rings and a methanamine group, suggest interactions with various biological targets, making it a candidate for drug development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound consists of two thiophene moieties connected by a methanamine group, which is believed to facilitate its biological activity through specific molecular interactions.
The mechanism of action involves the interaction of the thiophene rings with enzymes and receptors, potentially modulating their activity. The methanamine group may enhance binding to biological targets, thereby improving efficacy. Research indicates that this compound may act as an inhibitor of certain enzymes involved in tumor progression and metastasis.
Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial activity against various pathogens. It has been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in agar diffusion assays.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results suggest that the compound could be further explored for its potential use in treating bacterial infections.
Anticancer Activity
The anticancer properties of this compound have been investigated in various cancer cell lines. In vitro studies using the MTT assay revealed notable cytotoxic effects against several cancer types.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 15.5 |
| A549 (Lung) | 12.3 |
| MCF7 (Breast) | 18.7 |
The compound's mechanism appears to involve induction of apoptosis through activation of caspases and disruption of cell cycle progression, particularly at the G1/S phase transition.
Case Studies
- In Vivo Mouse Model Study : A recent study evaluated the efficacy of this compound in a mouse model of breast cancer. The treatment resulted in a significant reduction in tumor volume compared to control groups, indicating its potential as an effective anticancer agent.
- Synergistic Effects with Other Compounds : Research has also explored the synergistic effects when combined with established chemotherapeutics like doxorubicin. The combination therapy showed enhanced cytotoxicity against resistant cancer cell lines, suggesting that this compound may help overcome drug resistance.
Q & A
Q. What are the established synthetic routes for Bis(thiophen-2-yl)methanamine hydrochloride, and what reaction conditions optimize yield?
The compound is synthesized via a two-step process:
Oxime Formation : React thiophene-2-carbaldehyde with hydroxylamine hydrochloride in aqueous sodium carbonate to form the oxime intermediate. Stirring at room temperature for 7 hours ensures complete conversion .
Reduction : Reduce the oxime using zinc powder (4.5 molar equivalents) under acidic conditions to yield the primary amine. Purification via filtration and recrystallization in ethanol improves purity (>95%) .
Key parameters: Maintain stoichiometric control during reduction to avoid over-reduction byproducts.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : H NMR (DMSO-d6) shows peaks for thiophene protons (δ 7.2–7.4 ppm) and methylene groups (δ 3.8–4.1 ppm). C NMR confirms the amine linkage (C-N at ~45 ppm) .
- Mass Spectrometry : ESI-MS (m/z): [M+H] = 196.1 (free base), with HCl adduct at m/z 232.6 .
- Elemental Analysis : Verify C, H, N, S, and Cl content (±0.3% deviation) to confirm stoichiometry .
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation. The compound may release HCl vapors upon degradation .
- Storage : Keep in airtight containers under inert gas (N or Ar) at –20°C to prevent oxidation of the thiophene rings .
Advanced Research Questions
Q. How can this compound be utilized in organic photovoltaic (OPV) device fabrication?
The thiophene moieties enhance π-conjugation in donor-acceptor polymers, improving charge transport in bulk-heterojunction solar cells.
- Experimental Design :
- Polymer Synthesis : Incorporate the amine as a side-chain substituent in polythiophene derivatives to tune HOMO/LUMO levels .
- Device Testing : Blend with PCBM (phenyl-C61-butyric acid methyl ester) and measure power conversion efficiency (PCE) under AM1.5G illumination. Optimize annealing temperatures (e.g., 150°C for 10 min) to enhance phase separation .
- Data Analysis : Use transient absorption spectroscopy to monitor exciton dissociation kinetics (<100 fs timescale) .
Q. What strategies resolve conflicting crystallographic and spectroscopic data for this compound?
- Contradiction Example : Discrepancies in amine proton NMR shifts (theoretical vs. experimental) may arise from solvent polarity or hydrogen bonding.
- Resolution :
- X-ray Diffraction : Confirm molecular geometry and hydrogen bonding networks.
- DFT Calculations : Compare optimized structures with experimental data to identify solvent effects .
- HPLC-MS : Rule out impurities (e.g., residual zinc) causing peak splitting .
Q. How does structural modification of this compound influence antitumor activity?
- Methodology :
- Derivatization : Introduce electron-withdrawing groups (e.g., –NO) to the thiophene rings to enhance DNA intercalation.
- In Vitro Testing : Screen against A549 (lung) and U87 (glioma) cell lines using MTT assays. Compare IC values with unmodified analogs .
- SAR Insights : Bulky substituents may reduce bioavailability, while planar structures improve membrane permeability .
Q. What are the challenges in quantifying trace impurities in this compound?
- Analytical Issues : Overlap of impurity peaks (e.g., unreacted oxime) in HPLC.
- Solutions :
- LC-MS/MS : Use multiple reaction monitoring (MRM) for selective detection of impurities at <0.1% levels.
- Ion Chromatography : Quantify residual chloride ions from incomplete HCl neutralization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
